Decitabine Related Compound A (Mixture of Isomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decitabine Related Compound A (Mixture of Isomers) is a chemical compound used in medical research and drug development . It is primarily used in the treatment of certain types of cancer and blood disorders, such as acute myeloid leukemia and myelodysplastic syndrome . This compound is a mixture of isomers of decitabine, a nucleoside analogue that is structurally similar to the building blocks of DNA .

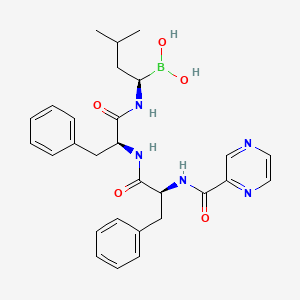

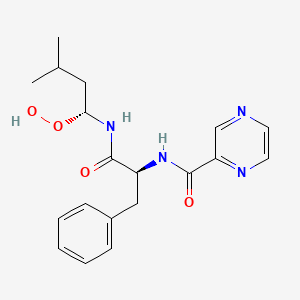

Molecular Structure Analysis

The molecular structure of Decitabine Related Compound A has been extensively studied and characterized . It is composed of various isomers of decitabine, which are chemical compounds that have the same molecular formula but different structural arrangements . A study on the crystal structure of decitabine provides insights into the molecular packing and unit cell parameters .Chemical Reactions Analysis

Decitabine works by inhibiting the activity of DNA methyltransferase enzymes, which are responsible for adding methyl groups to DNA molecules . This inhibition can lead to the reactivation of tumor suppressor genes that are silenced in cancer cells, ultimately leading to the destruction of cancer cells .Aplicaciones Científicas De Investigación

Oncology: Enhancing Chemotherapy Efficacy

Decitabine Related Compound A: has been explored for its potential to enhance the efficacy of chemotherapy in oncology. It is known to act as a hypomethylating agent, potentially reversing the silencing of tumor suppressor genes. This can sensitize cancer cells to other chemotherapeutic agents, leading to improved treatment outcomes .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Decitabine Related Compound A (Mixture of Isomers) involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": [ "5-iodo-2'-deoxycytidine", "Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium iodide (NaI)", "Sodium bicarbonate (NaHCO3)", "Methanol (MeOH)", "Acetic acid (HOAc)", "Sodium borohydride (NaBH4)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium methoxide (NaOMe)", "Methyl iodide (MeI)" ], "Reaction": [ "Step 1: Conversion of 5-iodo-2'-deoxycytidine to 5-iodo-2'-deoxyuridine", "5-iodo-2'-deoxycytidine is dissolved in DMF and treated with NaOH and NaI to produce 5-iodo-2'-deoxyuridine.", "Step 2: Reduction of 5-iodo-2'-deoxyuridine to 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil", "5-iodo-2'-deoxyuridine is reduced with NaBH4 in the presence of HCl and Pd/C to produce 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil.", "Step 3: Conversion of 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil to Decitabine Related Compound A (Mixture of Isomers)", "5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil is treated with NaHCO3 and MeOH to produce the intermediate, which is then treated with HOAc and NaOMe to produce Decitabine Related Compound A (Mixture of Isomers)." ] } | |

Número CAS |

1019659-87-0 |

Nombre del producto |

Decitabine Related Compound A (Mixture of Isomers) |

Fórmula molecular |

C21H18Cl2O7 |

Peso molecular |

453.28 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

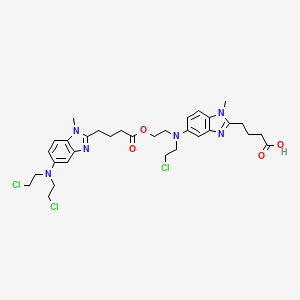

![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)

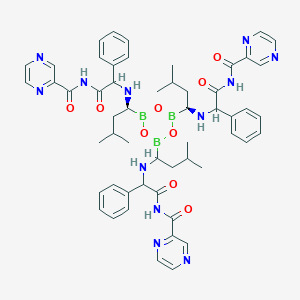

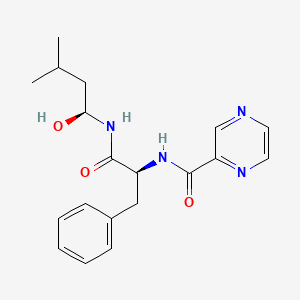

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)